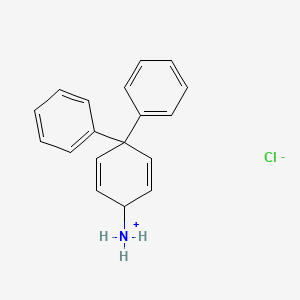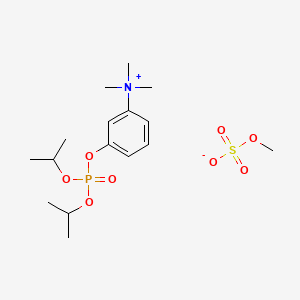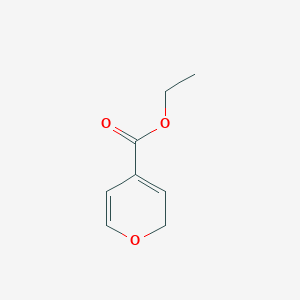
Bis(bipy) cupric chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(bipy) cupric chloride:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(bipy) cupric chloride typically involves the reaction of copper(II) chloride dihydrate (CuCl₂·2H₂O) with 2,2’-bipyridine in an ethanol solution. The reaction is carried out at room temperature, and the product is obtained by adding the copper(II) chloride solution dropwise to the stirred ethanol solution of 2,2’-bipyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity suitable for industrial applications .
化学反应分析
Types of Reactions: Bis(bipy) cupric chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can act as a redox mediator in electrochemical processes.
Substitution Reactions: The chloride ion in the complex can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Hydrogen peroxide is commonly used in redox reactions involving this compound.
Substitution: Ligands such as ethylenediamine or 1,3-diaminopropane can be used to replace the chloride ion.
Major Products:
科学研究应用
作用机制
The mechanism by which Bis(bipy) cupric chloride exerts its effects involves its ability to act as a redox mediator. In electrochemical processes, the copper(II) ion can undergo reversible oxidation and reduction, facilitating electron transfer reactions. The presence of 2,2’-bipyridine ligands stabilizes the copper ion and enhances its redox activity .
相似化合物的比较
Copper(II) complexes with other bipyridine derivatives: These include complexes with 4,4’-bipyridine or 2,2’-bipyridine-4,4’-dicarboxylic acid.
Copper(II) complexes with different ligands: Examples include copper(II) complexes with ethylenediamine or 1,3-diaminopropane.
Uniqueness: Bis(bipy) cupric chloride is unique due to its specific coordination environment and the presence of 2,2’-bipyridine ligands, which provide distinct redox properties and stability compared to other copper(II) complexes .
属性
分子式 |
C20H16Cl2CuN4 |
|---|---|
分子量 |
446.8 g/mol |
IUPAC 名称 |
copper;2-pyridin-2-ylpyridine;dichloride |
InChI |
InChI=1S/2C10H8N2.2ClH.Cu/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
InChI 键 |
XBKVVWJGIMSDLA-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S,5R,10R,13R,14S,17R)-11,14-dihydroxy-3-[(2S,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13754826.png)

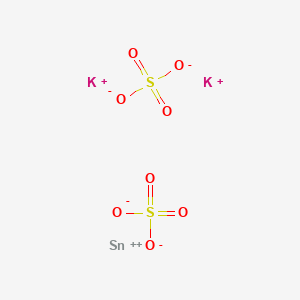
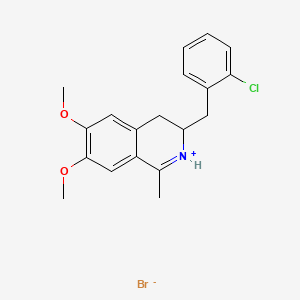
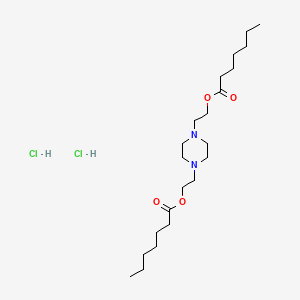
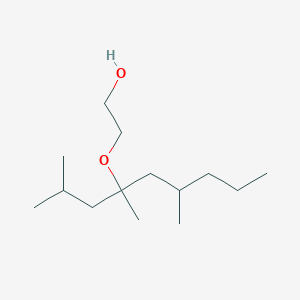
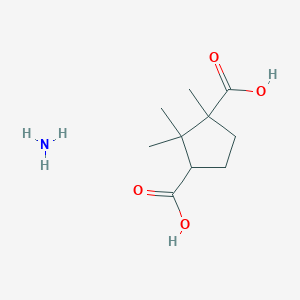
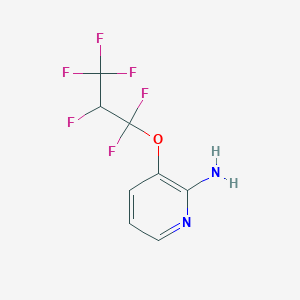
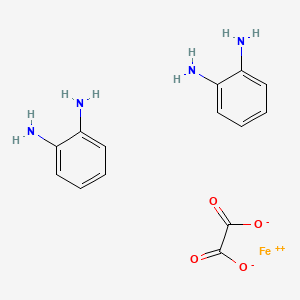
![Glycerol,[2-3h]](/img/structure/B13754889.png)
